Cas no 22007-72-3 (Vincetoxicoside B)
Vincetoxicoside B Chemical and Physical Properties
Names and Identifiers
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- 4H-1-Benzopyran-4-one,7-[(6-deoxy-a-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- 4H-1-Benzopyran-4-one,7-[(6-deoxy-a-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-3,5-dihydrox...
- Quercetin 7-rhamnoside
- Vincetoxicoside B
- Pulegone
- 7-Rhamnosylquercetin
- quercetin 7-O-alpha-L-rhamnopyranoside
- quercetin-7-o-rhamnoside
- Quercetin-7-alpha-L-rhamnoside
- AK163809
- Quercetin-7-O-alpha-L-rhamnoside (Vincetoxicoside B)
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl alpha-L-rhamnopyranoside
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
- 2-(3,4-dihy
- Quer-7-Rha
- Q27145708
- 2-(
- MS-28114
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- CHEMBL4466394
- 7-(alpha-L-Rhamnopyranosyloxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-1-benzopyran-4-one
- 22007-72-3
- 7-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-benzopyran-4-one
- CHEBI:76057
- AKOS024465053
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranoside
- DTXSID00944612
- HY-N1448
- 4H-1-Benzopyran-4-one, 7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-
- VincetoxicosideB
- CS-0016889
- 3,3',4',5,7-Pentahydroxyflavone 7-rhamnoside
- SCHEMBL26835423
- 2-(3,4-DIHYDROXYPHENYL)-3,5-DIHYDROXY-7-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}CHROMEN-4-ONE
- 1ST40399
- Vincetoxicoside B2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one; quercetin 7-O-alpha-L-rhamnopyranoside; 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- DA-78889
-
- MDL: MFCD28144829
- Inchi: 1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1
- InChI Key: QPHXPNUXTNHJOF-XNFUJFQVSA-N
- SMILES: O1[C@H]([C@@H]([C@@H]([C@H]([C@@H]1C)O)O)O)OC1=CC(=C2C(C(=C(C3C=CC(=C(C=3)O)O)OC2=C1)O)=O)O
Computed Properties
- Exact Mass: 448.10100
- Monoisotopic Mass: 448.100561
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 741
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 186
- Molecular Weight: 448.4
- XLogP3: 0.9
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.737±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 174-175 ºC (methanol )
- Boiling Point: 801.1°Cat760mmHg
- Flash Point: 283.8°C
- Refractive Index: 1.754
- Solubility: Very slightly soluble (0.24 g/l) (25 º C),
- PSA: 190.28000
- LogP: 0.48870
- Vapor Pressure: No data available
Vincetoxicoside B Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
Vincetoxicoside B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N1448-5mg |
Vincetoxicoside B |
22007-72-3 | 99.90% | 5mg |
¥1580 | 2024-04-19 | |
| MedChemExpress | HY-N1448-10mg |
Vincetoxicoside B |
22007-72-3 | 99.90% | 10mg |
¥2690 | 2024-04-19 | |
| MedChemExpress | HY-N1448-20mg |
Vincetoxicoside B |
22007-72-3 | 99.90% | 20mg |
¥4570 | 2023-08-31 | |
| ChemScence | CS-0016889-5mg |
Vincetoxicoside B |
22007-72-3 | 5mg |
$158.0 | 2022-04-27 | ||
| ChemScence | CS-0016889-10mg |
Vincetoxicoside B |
22007-72-3 | 10mg |
$269.0 | 2022-04-27 | ||
| ChemScence | CS-0016889-20mg |
Vincetoxicoside B |
22007-72-3 | 20mg |
$457.0 | 2022-04-27 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83534-10MG |
Quercetin 7-rhamnoside |
22007-72-3 | 10mg |
¥5631.74 | 2024-12-24 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1189-100mg |
Quercetin 7-rhamnoside |
22007-72-3 | 98% | 100mg |
$450 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1189-20mg |
Quercetin 7-rhamnoside |
22007-72-3 | 98% | 20mg |
$150 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1113-1 mg |
Vincetoxicoside B |
22007-72-3 | 99.12% | 1mg |
¥719.00 | 2022-04-26 |
Vincetoxicoside B Suppliers
Vincetoxicoside B Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Vincetoxicoside B
Introduction to Vincetoxicoside B (CAS No: 22007-72-3)
Vincetoxicoside B, a naturally occurring compound with the chemical formula CAS No: 22007-72-3, has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound, derived from the plant Vincetoxicum rossicum, belongs to the family Apocynaceae and has been the subject of extensive studies due to its unique chemical structure and potential biological activities. The name Vincetoxicoside B itself suggests its origin and significance, reflecting its role as a bioactive molecule with potential therapeutic applications.
The chemical structure of Vincetoxicoside B features a complex glycoside moiety, which contributes to its distinctive pharmacological properties. Recent advancements in spectroscopic techniques and molecular modeling have allowed researchers to elucidate its detailed structure, revealing insights into its interactions with biological targets. This structural complexity has made Vincetoxicoside B a fascinating subject for investigating mechanisms of action in various cellular pathways.
One of the most compelling aspects of Vincetoxicoside B is its demonstrated potential in modulating immune responses. Studies have shown that this compound can interact with immune cells, particularly macrophages and T-lymphocytes, influencing their activation and proliferation. These effects are particularly relevant in the context of developing novel immunomodulatory therapies for chronic inflammatory diseases. The ability of Vincetoxicoside B to modulate cytokine production, such as TNF-α and IL-10, highlights its potential as a lead compound for further drug development.
In addition to its immunomodulatory properties, Vincetoxicoside B has shown promise in anti-cancer research. Preclinical studies have indicated that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The compound's ability to selectively target cancer cells while sparing healthy tissues makes it an attractive candidate for further clinical investigation. Researchers are exploring its potential in combination therapies, where it could synergize with existing chemotherapeutic agents to enhance efficacy.
The pharmacokinetic profile of Vincetoxicoside B is another area of active investigation. Its solubility, bioavailability, and metabolic pathways are being studied to optimize delivery methods and minimize side effects. Advanced computational models are being employed to predict how Vincetoxicoside B behaves within the body, aiding in the design of more effective formulations. These efforts are crucial for translating preclinical findings into viable therapeutic options for patients.
Recent clinical trials have begun to explore the safety and efficacy of Vincetoxicoside B in humans. Initial results are promising, showing that it can be tolerated at therapeutic doses without significant adverse effects. Patients with certain inflammatory conditions have reported improvements in symptoms following treatment, suggesting that Vincetoxicoside B may have a role in managing these disorders. However, further large-scale trials are needed to confirm these findings and establish standardized dosing protocols.
The synthesis of Vincetoxicoside B remains a challenge due to its complex structure. Researchers are developing innovative synthetic routes that mimic natural biosynthesis pathways while ensuring high yield and purity. These synthetic strategies not only facilitate research but also pave the way for large-scale production if clinical success is achieved. Collaborative efforts between synthetic chemists and biologists are essential for advancing this field.
Future directions in Vincetoxicoside B research include exploring its potential applications in neurodegenerative diseases. Preliminary studies suggest that it may interact with neural receptors involved in cognitive function and inflammation. Understanding these interactions could open new avenues for treating conditions such as Alzheimer's disease or Parkinson's disease, where inflammation plays a significant role in disease progression.
The global interest in natural products like Vincetoxicoside B underscores the importance of preserving biodiversity-rich ecosystems. Conservation efforts are crucial not only for maintaining ecological balance but also for ensuring a sustainable supply of bioactive compounds for future research and development. Ethical sourcing practices should be prioritized to ensure that communities benefiting from these resources are fairly compensated.
In conclusion, Vincetoxicoside B (CAS No: 22007-72-3) represents a promising natural product with diverse biological activities. Its potential applications in immunomodulation, oncology, and neurodegenerative diseases make it a valuable compound for further research. As scientific understanding advances, so too will our ability to harness its therapeutic potential responsibly and effectively.